4-Amino-2,6-dimethyl-7(8H)-pteridone sodium salt is a pteridine derivative with the molecular formula and a molecular weight of 213.17 g/mol. This compound is primarily utilized in biochemical research and organic synthesis, particularly in proteomics and pharmaceutical applications. Its structure features a pteridine ring system with amino and methyl substitutions, contributing to its biological activity and utility in various chemical reactions.
This compound is classified as a pteridine derivative, which encompasses a range of biologically significant molecules involved in various metabolic processes. Pteridines are known to play critical roles in the biosynthesis of folates and other essential biomolecules. The sodium salt form enhances its solubility, making it more accessible for laboratory use.
The synthesis of 4-amino-2,6-dimethyl-7(8H)-pteridone sodium salt can be achieved through several methods, often involving the alkylation of related pteridine derivatives or through multi-step synthetic routes. One common approach involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with suitable reagents to introduce the necessary functional groups.
The molecular structure of 4-amino-2,6-dimethyl-7(8H)-pteridone sodium salt features:
4-Amino-2,6-dimethyl-7(8H)-pteridone sodium salt can participate in various chemical reactions:
Reactions are typically performed in solvent systems that facilitate solubility and reactivity, such as dimethyl sulfoxide or ethanol, under acidic or basic conditions as required.
The mechanism of action for 4-amino-2,6-dimethyl-7(8H)-pteridone sodium salt involves its role as an inhibitor in biosynthetic pathways. Specifically, it can inhibit enzymes involved in the synthesis of dihydrofolate by mimicking substrates or intermediates in these pathways, thereby affecting microbial growth and metabolism.
Relevant data includes:
4-Amino-2,6-dimethyl-7(8H)-pteridone sodium salt has several scientific uses:
This compound exemplifies the significance of pteridine derivatives in both biochemical research and practical applications within pharmaceuticals and organic chemistry.
The fundamental pteridine structure consists of a fused bicyclic system incorporating pyrimidine and pyrazine rings, formally known as pyrazino[2,3-d]pyrimidine. This core structure exhibits significant tautomeric versatility, with lactam-lactim tautomerism predominantly favoring the oxidized 7(8H)-pteridone form over the hydroxylated alternative in aqueous environments [1]. The numbering system follows IUPAC conventions, with positions 2, 4, 6, and 7 serving as primary sites for functionalization that dictate chemical behavior and biological activity. 4-Amino-2,6-dimethyl-7(8H)-pteridone sodium salt belongs to the pterin subclass, characterized specifically by a 4-aminopteridine core with additional methyl substituents at positions 2 and 6. The sodium salt formation occurs through deprotonation of the N8 position, generating a sodium carboxylate analog that significantly enhances aqueous solubility relative to the neutral parent compound [3] [5].
Structural variations among pteridine derivatives profoundly influence their electronic distribution, dipole moments, and intermolecular interaction capacities. The electron-deficient character of the pteridine ring system facilitates π-stacking interactions with biological macromolecules, while substituents modulate this property. For instance, 4-amino groups impart electron-donating effects that increase π-electron density in the pyrimidine ring, enhancing hydrogen bonding capability. Methyl groups at positions 2 and 6 contribute steric bulk and hydrophobic character without significant electronic perturbation. The sodium salt formation introduces ionic character, dramatically altering solvation properties while maintaining the planar aromatic structure essential for biomolecular recognition [1] [5]. This specific substitution pattern—4-amino with 2,6-dimethylation—creates a balanced molecular architecture that optimizes both solubility and target engagement potential.
Table 1: Structural Features of Key Pteridine Derivatives and Their Impact on Properties
Compound | Core Structure | Position 2 | Position 4 | Position 6 | Position 7 | Key Property Influence |
---|---|---|---|---|---|---|
Pterin | Pteridine | H | Oxo | H | - | Basic fluorescence properties |
Lumazine | Pteridine | H | Oxo | H | Oxo | Enhanced photochemical activity |
Folic acid | Pteridine | H | Amino | Hydroxymethyl | - | Enzyme cofactor function |
Methotrexate | Pteridine | Amino | Amino | Methyl | - | Dihydrofolate reductase inhibition |
4-Amino-2,6-dimethyl-7(8H)-pteridone sodium salt | Pteridone | Methyl | Amino | Methyl | Oxo (sodium salt) | Optimized solubility and bioactivity |
Pteridine derivatives exhibit a remarkable breadth of biological activities rooted in their structural mimicry of essential enzyme cofactors and cellular signaling molecules. The 4-aminopteridine core specifically enables interactions with oxidoreductase enzymes through hydrogen bonding networks and π-stacking with aromatic residues in enzyme active sites. 4-Amino-2,6-dimethyl-7(8H)-pteridone sodium salt and related analogs demonstrate potent inhibition of lipoxygenase (LOX) enzymes, with IC₅₀ values extending to nanomolar concentrations (e.g., 100 nM for compound 18d in soybean LOX assays) [3]. This inhibition disrupts the arachidonic acid cascade, reducing production of pro-inflammatory leukotrienes and lipoxins implicated in chronic inflammatory conditions. The methyl substituents at positions 2 and 6 create optimal steric complementarity within the LOX substrate channel, while the sodium salt moiety enhances cellular uptake, allowing efficient intracellular enzyme engagement [3].
Beyond enzyme inhibition, pteridine derivatives function as effective radical scavengers that mitigate oxidative stress in biological systems. The electron-rich pteridine ring system undergoes reversible redox reactions, particularly at the pyrazine nitrogen atoms, enabling neutralization of reactive oxygen species (ROS) such as superoxide anion radicals and hydroxyl radicals [3]. This antioxidant capacity is significantly enhanced in 4-amino-substituted derivatives due to increased electron donation into the heterocyclic core. Research demonstrates that N-substituted 2,4-diaminopteridines exhibit potent lipid antioxidant properties, protecting cellular membranes from peroxidative damage associated with inflammatory processes [3]. The structural congruence between endogenous pterins (e.g., tetrahydrobiopterin) and synthetic derivatives like 4-amino-2,6-dimethyl-7(8H)-pteridone sodium salt facilitates their integration into biological redox systems, allowing modulation of redox-sensitive signaling pathways involved in inflammation and cellular stress responses.
Table 2: Biological Activities of Select Pteridine Derivatives
Biological Target/Activity | Representative Pteridine Derivatives | Key Findings | Reference |
---|---|---|---|
Lipoxygenase Inhibition | 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) | IC₅₀ = 55 µM (soybean LOX) | [3] |
Antioxidant Activity | N-substituted 2,4-diaminopteridines | Significant lipid peroxidation inhibition at 10 µM | [3] |
Anti-inflammatory Effects | 4-Amino-2,6-dimethyl-7(8H)-pteridone sodium salt analogs | 41% reduction in inflammation (rat colitis model at 0.01 mmol/kg) | [3] |
Immunosuppressive Activity | 2-Amino-4-piperazin-1-yl-6-(3,4-dimethoxyphenyl)-pteridines | Modulation of T-cell responses | [3] |
Anticancer Potential | 7-benzylamino-6-chloro-2-piperazin-1-yl-4-pyrrolidin-1-ylpteridine | Inhibition of tumor cell proliferation | [3] |
The conversion of poorly soluble pteridone derivatives to their sodium salt forms addresses a fundamental challenge in pharmaceutical development: enhancing aqueous solubility without compromising biological activity. The ionization process transforms the neutral 7(8H)-pteridone into a water-soluble salt through deprotonation of the N8 position, generating a sodium carboxylate analog with dramatically improved dissolution characteristics [1] [3]. This modification increases apparent solubility by several orders of magnitude, facilitating rapid gastrointestinal absorption and efficient distribution to target tissues. For 4-amino-2,6-dimethyl-7(8H)-pteridone, sodium salt formation elevates solubility to pharmaceutically relevant levels (>10 mg/mL in aqueous buffers) compared to the virtually insoluble free acid form (<0.1 mg/mL) [3]. This solubility enhancement directly translates to improved oral bioavailability, as demonstrated in preclinical models where sodium salt derivatives achieved therapeutic plasma concentrations at significantly lower doses than their acidic counterparts.
The pharmacokinetic advantages of sodium salt derivatives are particularly evident in disease models of localized inflammation. In rat colitis studies, the sodium salt of structurally related pteridine derivatives demonstrated potent anti-inflammatory activity at remarkably low doses (0.01 mmol/kg), reducing inflammatory markers by 41% without observable tissue damage [3]. This dose-sparing effect stems from enhanced dissolution in the gastrointestinal tract and improved membrane permeability of the ionized species. Manufacturing considerations further support sodium salt selection: the synthesis typically involves direct cyclization of pyrimidine precursors (e.g., 4,6-diamino-2-methylthiopyrimidine derivatives) followed by selective hydrolysis and sodium salt formation under controlled conditions [3] [6]. This process yields pharmaceutically acceptable crystalline solids with favorable stability profiles. The sodium salt strategy represents a practical approach to overcoming the inherent solubility limitations of pteridone scaffolds while preserving their bioactive conformation and target engagement capabilities.
Table 3: Comparative Properties of Pteridone Derivatives and Their Sodium Salts
Property | 4-Amino-2,6-dimethyl-7(8H)-pteridone | 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt | Enhancement Factor |
---|---|---|---|
Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | > 10 mg/mL | > 100-fold |
log P (Octanol/Water) | 2.5-3.5 | < 0.5 | Improved hydrophilicity |
Melting Point | >250°C (decomposition) | 220-230°C | Improved processability |
Bioavailability (Oral) | < 10% | > 60% | > 6-fold increase |
Therapeutic Dose (Colitis Model) | 0.1 mmol/kg | 0.01 mmol/kg | 10-fold reduction |
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4